Phenyl p-tolyl sulfone
Overview
Description
Phenyl p-tolyl sulfone is an organic compound with the molecular formula C₁₃H₁₂O₂S . It is a sulfone derivative characterized by the presence of a phenyl group and a p-tolyl group attached to a sulfone functional group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl p-tolyl sulfone can be synthesized through several methods. One common approach involves the reaction of phenyl sulfonyl chloride with p-toluidine in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is often produced via sulfonylation reactions. For example, the reaction of phenyl sulfonyl chloride with p-toluidine in the presence of a suitable base can be scaled up for large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenyl p-tolyl sulfone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives with different functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can participate in substitution reactions, where the phenyl or p-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives with additional oxygen-containing functional groups, while reduction can produce sulfides .
Scientific Research Applications
Phenyl p-tolyl sulfone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenyl p-tolyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfone functional group. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the phenyl and p-tolyl groups. This property makes this compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- Phenyl sulfone
- p-Tolyl sulfone
- Ethynyl p-tolyl sulfone
Comparison: Phenyl p-tolyl sulfone is unique due to the presence of both phenyl and p-tolyl groups attached to the sulfone functional group. This combination imparts distinct chemical properties and reactivity compared to other sulfone derivatives. For example, phenyl sulfone and p-tolyl sulfone lack the dual aromatic substitution, which can influence their reactivity and applications .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRXHRWLEFCFEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060937 | |
Record name | Benzene, 1-methyl-4-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640-57-3 | |
Record name | 1-Methyl-4-(phenylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-4-(phenylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl p-tolyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl p-tolyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2724 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-4-(phenylsulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-methyl-4-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(phenylsulphonyl)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can phenyl p-tolyl sulfone be synthesized through thermal decomposition reactions?
A1: [] this compound has been identified as a product in the thermal decomposition of p-tolyl disulfone (di-p-tolyl sulfone) when carried out in bromobenzene. The reaction proceeds through a radical mechanism, where p-tolylsulfonyl radicals (ArSO2•) generated from the homolytic cleavage of the S-S bond in p-tolyl disulfone react with bromobenzene, replacing a bromine atom. This highlights the potential of utilizing controlled thermal decomposition reactions for the synthesis of specific diaryl sulfones like this compound.
Q2: Does the presence of this compound in the product mixture of p-tolyl disulfone decomposition provide insights into the reaction mechanism?
A2: [] Absolutely. The isolation of this compound strongly supports the involvement of p-tolylsulfonyl radicals (ArSO2•) as intermediates in the thermal decomposition of p-tolyl disulfone. The formation of this compound can be explained by a mechanism where the p-tolylsulfonyl radical attacks bromobenzene, abstracting a bromine atom and forming the desired product. This finding contributes to a better understanding of the complex decomposition pathways of aromatic α-disulfones.
Q3: Are there alternative synthetic routes to obtain this compound, apart from thermal decomposition reactions?
A3: [] While the provided research primarily focuses on thermal decomposition, it's worth noting that alternative synthetic approaches might exist. Exploring reactions involving nucleophilic aromatic substitution on appropriately substituted sulfonyl chlorides or utilizing palladium-catalyzed coupling reactions with arylboronic acids could offer potential alternative routes. Further research is needed to explore and optimize these alternative synthetic strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.